molecular formula C9H10BrF2N3 B13347972 N'-(5-Bromo-4-(difluoromethyl)pyridin-2-yl)-N,N-dimethylformimidamide

N'-(5-Bromo-4-(difluoromethyl)pyridin-2-yl)-N,N-dimethylformimidamide

Cat. No.: B13347972
M. Wt: 278.10 g/mol
InChI Key: VNIAKEJEEBQNAQ-UHFFFAOYSA-N
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Description

N’-(5-Bromo-4-(difluoromethyl)pyridin-2-yl)-N,N-dimethylformimidamide is a compound that belongs to the class of fluorinated pyridines These compounds are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as N,N-diaryl-2,2-difluoroimidazol in the presence of cesium fluoride at elevated temperatures . The bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromo-4-(difluoromethyl)pyridin-2-yl)-N,N-dimethylformimidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of N’-(5-Bromo-4-(difluoromethyl)pyridin-2-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(5-Bromo-4-(difluoromethyl)pyridin-2-yl)-N,N-dimethylformimidamide is unique due to the combination of bromine and difluoromethyl substituents, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C9H10BrF2N3

Molecular Weight

278.10 g/mol

IUPAC Name

N'-[5-bromo-4-(difluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C9H10BrF2N3/c1-15(2)5-14-8-3-6(9(11)12)7(10)4-13-8/h3-5,9H,1-2H3

InChI Key

VNIAKEJEEBQNAQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NC=C(C(=C1)C(F)F)Br

Origin of Product

United States

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